1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine
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Overview
Description
1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine is a chemical compound with the molecular formula C₁₀H₁₇N₃. It is a member of the pyrazole family, characterized by a seven-membered ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylhydrazine with a suitable cycloheptanone derivative, followed by cyclization to form the desired pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine: This compound has a similar structure but with a methyl group instead of an ethyl group.
1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-one: Another similar compound with a ketone group instead of an amine.
Uniqueness
1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine is unique due to its specific substitution pattern and the presence of an ethyl group. This structural feature may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3/c1-2-13-10-6-4-3-5-9(11)8(10)7-12-13/h7,9H,2-6,11H2,1H3 |
InChI Key |
ARKMBTRSQOHJRS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(CCCC2)N |
Origin of Product |
United States |
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